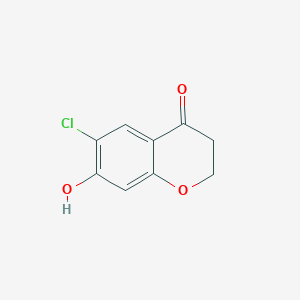

6-Cloro-7-hidroxicromano-4-ona

Descripción general

Descripción

6-Chloro-7-hydroxychroman-4-one is a biochemical compound used for proteomics research . It is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds .

Molecular Structure Analysis

The molecular formula of 6-Chloro-7-hydroxychroman-4-one is C9H7ClO3, and its molecular weight is 198.60 . Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone .Chemical Reactions Analysis

Chroman-4-one acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . It is used in the synthesis of various analogues that show diverse biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-7-hydroxychroman-4-one include a molecular formula of C9H7ClO3 and a molecular weight of 198.60 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Actividad anticancerígena

6-Cloro-7-hidroxicromano-4-ona: los derivados se han estudiado por sus posibles propiedades anticancerígenas. La capacidad del compuesto para inhibir el factor de necrosis tumoral-α (TNF-α) lo convierte en un candidato para la investigación del tratamiento del cáncer. Los estudios in vitro han demostrado que ciertos derivados exhiben altas afinidades de unión a las placas Aβ, lo que sugiere un papel en la orientación de las células cancerosas .

Potencial antidiabético

El andamiaje de cromanonas, al que pertenece This compound, se ha asociado con la actividad antidiabética. La investigación indica que estos compuestos pueden desempeñar un papel importante en el control de los niveles de azúcar en sangre, lo que los convierte en un área valiosa de estudio para el tratamiento de la diabetes .

Propiedades antioxidantes

Los compuestos de cromanonas, incluido This compound, son conocidos por sus capacidades antioxidantes. Esta propiedad es crucial para combatir el estrés oxidativo, que está implicado en diversas enfermedades, incluidos los trastornos neurodegenerativos .

Usos antimicrobianos y antifúngicos

Las actividades antimicrobianas y antifúngicas de This compound lo convierten en un compuesto prometedor para el desarrollo de nuevos tratamientos contra las enfermedades infecciosas. Su eficacia contra una gama de patógenos microbianos y fúngicos se está explorando activamente .

Efectos antiinflamatorios y analgésicos

La investigación ha destacado los efectos antiinflamatorios y analgésicos de This compound. Estas propiedades sugieren su uso en el desarrollo de terapias para afecciones caracterizadas por inflamación y dolor .

Aplicaciones neuroprotectoras

El potencial del compuesto como inhibidor de la anticolinesterasa (AchE) indica su posible uso en el tratamiento de enfermedades neurodegenerativas como el Alzheimer. Al evitar la descomposición de la acetilcolina, podría ayudar a mantener las funciones cognitivas .

Actividades antivirales y antileishmaniales

Los estudios también han demostrado que This compound y sus análogos poseen actividades antivirales y antileishmaniales, lo que podría conducir a nuevos tratamientos para infecciones virales y leishmaniasis .

Investigación cardiovascular

Las propiedades anticoagulantes e inhibidoras estrogénicas de This compound son de interés en la investigación cardiovascular. Estas características podrían ser beneficiosas en el desarrollo de medicamentos para enfermedades cardíacas y afecciones relacionadas con los niveles de estrógeno .

Mecanismo De Acción

Target of Action

6-Chloro-7-hydroxychroman-4-one is a chromanone analog. Chromanone analogs have been found to display antiparasitic activity by targeting pteridine reductase-1 . This enzyme plays a crucial role in the survival and proliferation of certain parasites, making it a key target for antiparasitic drugs .

Mode of Action

It is known that chromanone analogs can inhibit the activity of pteridine reductase-1 . This inhibition disrupts the normal functioning of the parasites, leading to their eventual death .

Biochemical Pathways

The biochemical pathways affected by 6-Chloro-7-hydroxychroman-4-one are likely related to the metabolism of pteridines. By inhibiting pteridine reductase-1, the compound disrupts the normal metabolic pathways of the parasites, leading to their death .

Result of Action

The inhibition of pteridine reductase-1 by 6-Chloro-7-hydroxychroman-4-one leads to the disruption of normal metabolic processes in the parasites. This results in the death of the parasites, providing an effective antiparasitic action .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

6-Chloro-7-hydroxychroman-4-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 6-Chloro-7-hydroxychroman-4-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 6-Chloro-7-hydroxychroman-4-one vary with different dosages in animal models

Propiedades

IUPAC Name |

6-chloro-7-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVCXTXNWXODPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60605757 | |

| Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74277-66-0 | |

| Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74277-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

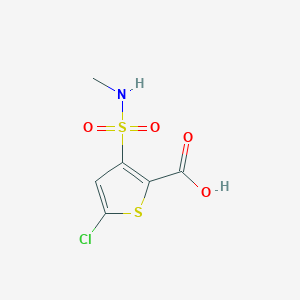

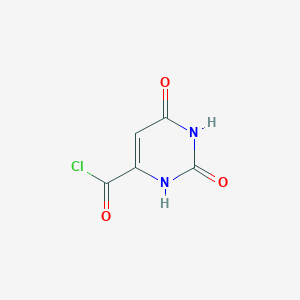

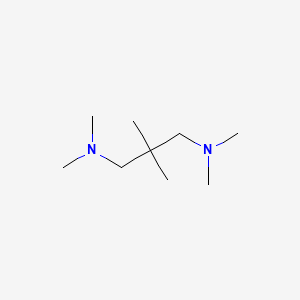

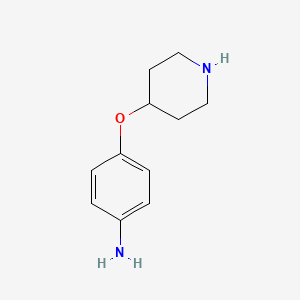

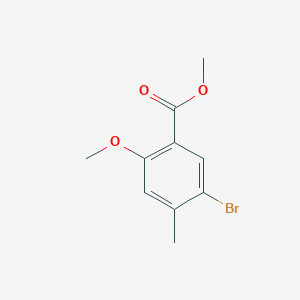

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)

![4,4'-[1,4-Phenylenebis(methylene)]dipyridine](/img/structure/B1603680.png)

![4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1603688.png)